molecular formula C8H15NO2 B6251865 tert-butyl N-ethenyl-N-methylcarbamate CAS No. 191860-37-4

tert-butyl N-ethenyl-N-methylcarbamate

Cat. No. B6251865
CAS RN: 191860-37-4
M. Wt: 157.2
InChI Key:
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Description

“tert-butyl N-ethenyl-N-methylcarbamate” is an organic compound with the empirical formula C6H13NO2 . It is a type of carbamate, which are organic compounds derived from carbamic acid . The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-ethenyl-N-methylcarbamate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "tert-butylamine", "methyl chloroformate", "sodium ethoxide", "acetic acid", "ethanol", "sodium bicarbonate", "acetic anhydride", "acetonitrile", "triethylamine", "N,N-dimethylformamide", "ethenylmagnesium bromide" ], "Reaction": [ "Step 1: tert-butylamine is reacted with methyl chloroformate in the presence of sodium ethoxide to form tert-butyl N-methylcarbamate.", "Step 2: tert-butyl N-methylcarbamate is then reacted with acetic acid and ethanol to form tert-butyl N-methylcarbamate acetate.", "Step 3: tert-butyl N-methylcarbamate acetate is then reacted with sodium bicarbonate to form tert-butyl N-methylcarbamate.", "Step 4: tert-butyl N-methylcarbamate is then reacted with acetic anhydride and acetonitrile in the presence of triethylamine to form tert-butyl N-acetyloxycarbonylmethylcarbamate.", "Step 5: tert-butyl N-acetyloxycarbonylmethylcarbamate is then reacted with N,N-dimethylformamide and ethenylmagnesium bromide to form tert-butyl N-ethenyl-N-methylcarbamate." ] }

CAS RN

191860-37-4

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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